Desacetylvecuronium bromide

Pharmacokinetics Neuromuscular blockade Metabolite accumulation

Desacetylvecuronium bromide (CAS 73319-13-8), designated Vecuronium Bromide EP Impurity C, is the primary pharmacologically active metabolite of vecuronium. This reference standard is essential for related substances testing (NMT 0.20%), method validation, and bioanalytical assay development. Its distinct pharmacokinetic profile and validated GC-MS/LC-MS/MS performance make it irreplaceable for regulatory-compliant impurity profiling.

Molecular Formula C32H55BrN2O3
Molecular Weight 595.7 g/mol
CAS No. 73319-13-8
Cat. No. B029396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetylvecuronium bromide
CAS73319-13-8
Synonyms1-[(2β,3α,5α,16β,17β)-17-(Αcetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium Bromide;  3-Hydroxyvecuronium Bromide;  Org 7268; 
Molecular FormulaC32H55BrN2O3
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-]
InChIInChI=1S/C32H55N2O3.BrH/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24-,25-,26-,27+,28+,29-,30+,31+,32+;/m1./s1
InChIKeyUPUCOGXSWOPTGS-WARIFQLASA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desacetylvecuronium Bromide (CAS 73319-13-8): Identity and Role as Vecuronium Metabolite and EP Impurity C Reference Standard


Desacetylvecuronium bromide (also known as 3-desacetylvecuronium bromide, 3-hydroxyvecuronium bromide, ORG 7268) is the principal pharmacologically active metabolite of the non-depolarizing neuromuscular blocking agent vecuronium bromide [1]. Chemically, it is an aminosteroidal quaternary ammonium compound with molecular formula C32H55BrN2O3 and a molecular weight of approximately 595.7 g/mol [2]. In pharmaceutical quality control, this compound is designated as Vecuronium Bromide EP Impurity C (bromide salt) and serves as a critical reference standard for analytical method validation and impurity profiling . Unlike vecuronium, desacetylvecuronium retains substantial neuromuscular blocking potency and exhibits distinct pharmacokinetic properties, making it a compound of independent pharmacological and analytical significance [1].

Why Generic Substitution of Desacetylvecuronium Bromide Fails: Structural Identity and Pharmacopeial Specification Constraints


Generic substitution of desacetylvecuronium bromide reference standards with other vecuronium-related impurities or alternative neuromuscular blocker metabolites is analytically invalid due to three fundamental constraints. First, desacetylvecuronium bromide is a chemically distinct entity (C32H55BrN2O3) with unique chromatographic retention behavior, mass spectrometric fragmentation pattern, and extraction efficiency that differ from vecuronium and other metabolites such as 17-desacetylvecuronium or 3,17-bis-desacetylvecuronium [1]. Second, regulatory pharmacopeial monographs (European Pharmacopoeia) specifically designate this compound as Impurity C, with defined acceptance criteria for identity confirmation and quantitation that cannot be satisfied by alternative compounds . Third, the compound's validated analytical performance characteristics—including lower limit of detection of 4 ng/mL via capillary GC with nitrogen-sensitive detection and successful deployment as an internal standard in validated LC-MS/MS assays—are compound-specific and not transferable to structural analogs [2]. Substituting with a different impurity standard would compromise method accuracy, violate regulatory compliance, and invalidate pharmacokinetic or bioequivalence study data.

Desacetylvecuronium Bromide: Quantitative Differentiation Evidence Versus Vecuronium and Related Analogs


Terminal Elimination Half-Life: 3.4× Longer Than Vecuronium in Human Volunteers

In a head-to-head crossover study of 12 healthy human volunteers, desacetylvecuronium demonstrated a significantly prolonged terminal elimination half-life compared to its parent compound vecuronium. The median terminal elimination half-life was 116 minutes for desacetylvecuronium versus 34 minutes for vecuronium, representing a 3.4-fold increase (P < 0.05) [1]. This prolongation is attributable to both reduced plasma clearance (3.51 vs. 5.39 mL·kg⁻¹·min⁻¹) and a larger steady-state volume of distribution (254 vs. 152 mL·kg⁻¹) [1].

Pharmacokinetics Neuromuscular blockade Metabolite accumulation

Neuromuscular Blocking Potency: EC₅₀ 123 ng/mL vs. Vecuronium 102 ng/mL in Humans

Desacetylvecuronium retains potent neuromuscular blocking activity in humans, with only marginally reduced potency compared to vecuronium. The plasma concentration producing 50% neuromuscular block (EC₅₀) was 123 ng/mL for desacetylvecuronium versus 102 ng/mL for vecuronium (P < 0.05), yielding a potency ratio of approximately 0.83 (desacetylvecuronium is ~83% as potent as the parent drug) [1]. In an in vitro rat hemidiaphragm preparation, the relative potency at EDmax₅₀ levels was 1:1.2 for vecuronium:desacetylvecuronium, confirming the metabolite's high intrinsic activity [2].

Pharmacodynamics Potency ratio Neuromuscular junction

Plasma Clearance: 35% Lower Than Vecuronium (3.51 vs. 5.39 mL·kg⁻¹·min⁻¹)

Desacetylvecuronium exhibits significantly reduced plasma clearance compared to vecuronium, contributing to its prolonged residence time. Median plasma clearance was 3.51 mL·kg⁻¹·min⁻¹ (range 2.11-6.57) for desacetylvecuronium versus 5.39 mL·kg⁻¹·min⁻¹ (range 5.04-7.19) for vecuronium (P < 0.05), representing a 35% reduction [1]. Renal clearance was 0.85 mL·kg⁻¹·min⁻¹ for desacetylvecuronium versus 0.58 mL·kg⁻¹·min⁻¹ for vecuronium (P < 0.05) [1]. In cats with hepatic failure, plasma clearance decreased further to 2.8 ± 0.6 mL·kg⁻¹·min⁻¹ versus 14.1 ± 6.5 mL·kg⁻¹·min⁻¹ in controls, demonstrating hepatic impairment-dependent accumulation [2].

Pharmacokinetics Clearance Drug accumulation

Potency Differential Among Vecuronium Metabolites: 3-Desacetyl Retains 80-83% Activity, 17-Desacetyl and 3,17-Bis-Desacetyl <10%

Among the three known vecuronium metabolites, desacetylvecuronium (3-hydroxy vecuronium) uniquely retains high neuromuscular blocking potency. In the anaesthetized cat, vecuronium was only 1.4 times more potent than its 3-hydroxy derivative, but 24 times more potent than the 17-hydroxy derivative and 72 times more potent than the 3,17-dihydroxy derivative [1]. In rat hemidiaphragm in vitro, relative potency at EDmax₅₀ was 1:1.2:27 for vecuronium, 3-desacetyl derivative, and 3,17-desacetyl derivative respectively [2]. Clinical observations confirm that 17-desacetylvecuronium and 3,17-desacetylvecuronium have less than one-tenth the potency of the parent drug, whereas 3-desacetylvecuronium retains approximately 80-83% potency [3].

Metabolite profiling Structure-activity relationship Potency hierarchy

Analytical Method Validation: LOD 4 ng/mL via Capillary GC-NPD with Validated Linearity to 5000 ng/mL

A validated capillary gas chromatographic method using nitrogen-sensitive detection (GC-NPD) has been established for simultaneous quantitation of vecuronium, desacetylvecuronium, and related aminosteroidal neuromuscular blockers in biological fluids [1]. The method demonstrated a linear range up to 5000 ng/mL for desacetylvecuronium, with a lower limit of detection of 4 ng/mL with adequate precision [1]. The assay employs O-tert-butyldimethylsilyl derivatization at the 3-hydroxy position (unique to the metabolite), enabling chromatographic separation from underivatized parent compounds. Precision (coefficient of variation) over the linear range was 2-20%, with no interferences detected in plasma from 106 surgical patients [1]. This method was validated across plasma, bile, and urine matrices [1].

Bioanalytical method validation GC-NPD Quantitation limits

Internal Standard Application: Validated in GC-MS Assay for Rocuronium with LOQ 26 ng/mL

Desacetylvecuronium has been successfully validated and deployed as an internal standard in a gas chromatographic-mass spectrometric (GC-MS) assay for quantifying rocuronium in human plasma [1]. The method utilized iodide ion-pair formation and single-step liquid-liquid extraction with dichloromethane, achieving extraction efficiency of approximately 75% for rocuronium and 50% for 17-desacetylrocuronium [1]. Using desacetylvecuronium as the internal standard, the assay achieved a limit of quantitation (LOQ) of 26 ng/mL for rocuronium and was successfully applied in patients undergoing liver transplantation and elective surgery [1]. Base peak monitoring at m/z 425 for the internal standard enabled selective detection [1].

Internal standard GC-MS Quantitative bioanalysis

Desacetylvecuronium Bromide: Primary Research and Industrial Application Scenarios Based on Verified Evidence


Pharmaceutical Quality Control: EP Impurity C Reference Standard for Vecuronium Bromide API

Desacetylvecuronium bromide is designated as Vecuronium Bromide EP Impurity C in the European Pharmacopoeia monograph . Quality control laboratories procure this reference standard to perform related substances testing via validated HPLC methods, with specification limits of not greater than 0.20% by weight for this individual known impurity . The compound‘s unique retention time and UV absorption profile (distinct from vecuronium and other impurities such as Impurity D, 3,17-bis-desacetylvecuronium) enable accurate quantitation during API batch release and stability studies .

Clinical and Forensic Toxicology: Therapeutic Drug Monitoring of Vecuronium Accumulation

Given that desacetylvecuronium accumulation is causally linked to prolonged paralysis in ICU patients receiving extended vecuronium infusions [1], clinical toxicology and forensic laboratories require authenticated reference standards for this metabolite to develop and validate quantitative assays [1]. The compound‘s distinct pharmacokinetic profile—3.4× longer half-life (116 vs. 34 min) and 35% lower clearance than vecuronium [1]—necessitates specific calibrators and quality control materials for accurate plasma concentration measurement in suspected overdose or adverse event investigations.

Bioanalytical Method Development: Internal Standard for Aminosteroidal Neuromuscular Blocker Quantitation

Research laboratories developing quantitative assays for rocuronium, vecuronium, or pancuronium can utilize desacetylvecuronium as a validated internal standard, as demonstrated in published GC-MS methods with LOQ of 26 ng/mL for rocuronium [2]. The compound‘s similar physicochemical properties (quaternary ammonium aminosteroid structure) but distinct mass spectrometric fragmentation (base peak m/z 425) enable correction for extraction efficiency, derivatization variability, and ionization suppression without interfering with target analyte detection [2].

Academic Pharmacology Research: Structure-Activity Relationship Studies of Neuromuscular Blockers

Desacetylvecuronium serves as a key tool compound for investigating structure-activity relationships of aminosteroidal neuromuscular blockers. Its retention of ~80-83% neuromuscular blocking potency despite 3-position deacetylation [3], contrasted with the dramatic potency loss (>90%) observed in 17-desacetyl and 3,17-bis-desacetyl derivatives [4], provides a molecular probe for studying the structural determinants of nicotinic acetylcholine receptor binding and functional antagonism at the neuromuscular junction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desacetylvecuronium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.